Product packaging for 4,4'-DI(Methylthio)benzoin(Cat. No.:CAS No. 42445-18-1)

4,4'-DI(Methylthio)benzoin

Cat. No.: B13738581
CAS No.: 42445-18-1
M. Wt: 304.4 g/mol
InChI Key: XWGRBLIDRXJFON-UHFFFAOYSA-N
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Description

Contextualization of Benzoin (B196080) Derivatives in Organic Synthesis

Benzoin and its derivatives are cornerstone molecules in organic synthesis, primarily formed through the benzoin condensation (also called benzoin addition) wikipedia.orgorganic-chemistry.org. This reaction traditionally involves the cyanide-catalyzed dimerization of two aromatic aldehydes to form an α-hydroxy ketone wikipedia.orgorganic-chemistry.org. First reported in 1832, the catalytic version of this reaction was a significant development in early organic chemistry wikipedia.org.

The mechanism, elucidated by A. J. Lapworth in 1903, involves a nucleophilic cyanide ion attacking an aldehyde carbonyl. This creates a cyanohydrin intermediate, which, after proton transfer and rearrangement, reverses the polarity (umpolung) of the carbonyl carbon, allowing it to act as a nucleophile and attack a second aldehyde molecule wikipedia.orgorganic-chemistry.org. Elimination of the cyanide catalyst then yields the benzoin product wikipedia.org. Modern variations of this reaction utilize N-heterocyclic carbenes (NHCs), such as those derived from thiazolium salts, as catalysts, often providing milder reaction conditions and broader substrate scope wikipedia.orgorganic-chemistry.org.

Benzoin derivatives are valuable synthetic intermediates. semanticscholar.org For instance, they serve as precursors for the synthesis of 1,2-diketones like benzil (B1666583) through oxidation drugfuture.com. These diketones, in turn, are used to construct various heterocyclic compounds, such as 4,5-diphenyl-1H-imidazoles semanticscholar.org. Furthermore, the benzoin framework is utilized in photochemistry, where benzoin derivatives can function as photolabile protecting groups or as photoinitiators that generate radicals upon UV irradiation to start polymerization processes evitachem.comtcichemicals.comspecialchem.com.

Table 2: Synthesis of a 4-(Methylthio)phenyl-substituted Benzoin Derivative drugfuture.com

Step Reactants Reagents/Conditions Product
1 Benzaldehyde (B42025) Trimethylsilyl cyanide, ZnI₂ O-trimethylsilyl cyanohydrin of benzaldehyde
2 O-trimethylsilyl cyanohydrin of benzaldehyde, 4-(Methylthio)benzaldehyde (B43086) Lithium hexamethyldisilazide (LiHMDS) Intermediate lithium salt

| 3 | Intermediate lithium salt | KHF₂, HCl | 2-Hydroxy-2-phenyl-1-(4-(methylthio)phenyl)ethanone (A benzoin derivative) |

Significance of Organosulfur Moieties in Chemical Compounds

Organosulfur compounds, which are organic molecules containing carbon-sulfur bonds, are ubiquitous in nature and technology. sioc-journal.cn They are noted for their diverse chemical and biological properties tandfonline.com. In biochemistry, the sulfur-containing amino acids methionine and cysteine are fundamental to protein structure and function. Many vital coenzymes and antibiotics, including penicillin and sulfa drugs, are organosulfur compounds. sioc-journal.cn

The inclusion of sulfur atoms, such as in the methylthio (-SCH₃) groups of 4,4'-di(methylthio)benzoin, can significantly influence a molecule's properties. Organosulfur compounds are integral to medicinal chemistry and are found in a wide array of biologically active molecules. sioc-journal.cnnih.gov The development of green and sustainable methods for creating C-S bonds, including electrochemical synthesis, is an active area of research. sioc-journal.cnnih.gov In materials science, organosulfur-based polymers are being explored for applications like drug delivery, valued for their biocompatibility and biodegradability. mdpi.comnih.gov The synthesis of such polymers often relies on "click chemistry" reactions like thiol-ene additions, which are efficient and highly selective mdpi.com.

The precursor to one of the key reactants for synthesizing this compound is 4-(methylthio)benzaldehyde. This aldehyde is an important organic intermediate used in the synthesis of dyes and pharmaceuticals google.com.

Table 3: Properties of Precursor: 4-(Methylthio)benzaldehyde

Property Value Source
CAS Number 3446-89-7 guidechem.com
Molecular Formula C₈H₈OS guidechem.com
Molecular Weight 152.21 g/mol guidechem.com
Appearance Liquid guidechem.com
Boiling Point 86-90 °C (at 1 mmHg) guidechem.com
Density 1.144 g/cm³ guidechem.com

| Refractive Index | 1.646 | guidechem.com |

Overview of Research Trajectories for Aromatic α-Hydroxyketones

Aromatic α-hydroxyketones, the class to which this compound belongs, are highly valuable and versatile intermediates in organic chemistry. researchgate.netsioc-journal.cn They are key structural components in many natural products and serve as crucial building blocks for synthesizing a variety of molecules, including pharmaceuticals sioc-journal.cnebi.ac.uk. Consequently, research in this area is focused on several key trajectories.

A major research focus is the development of efficient and highly selective synthetic methods. researchgate.net This includes the catalytic α-hydroxylation of ketones and the ketohydroxylation of olefins researchgate.net. Beyond traditional methods like the benzoin condensation, significant effort is directed towards asymmetric synthesis to produce enantiomerically enriched α-hydroxyketones ebi.ac.uk. These chiral building blocks are particularly important in the pharmaceutical industry for creating drugs such as antidepressants and selective inhibitors for the treatment of Alzheimer's disease ebi.ac.uk.

Catalysis is at the heart of modern research trajectories. This includes advancements in metal-catalyzed and organocatalyzed stereoselective reactions where α-hydroxy ketones act as useful templates to guide the reaction outcome nih.gov. Biocatalytic strategies are also a prominent research direction, using enzymes or whole-cell systems to perform asymmetric synthesis under mild and sustainable conditions ebi.ac.uk. The α-ketol rearrangement, an isomerization reaction of α-hydroxy ketones, is another area of study, allowing for the construction of complex ring systems researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O2S2 B13738581 4,4'-DI(Methylthio)benzoin CAS No. 42445-18-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42445-18-1

Molecular Formula

C16H16O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

2-hydroxy-1,2-bis(4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C16H16O2S2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3

InChI Key

XWGRBLIDRXJFON-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)SC)O

Origin of Product

United States

Synthetic Methodologies for 4,4 Di Methylthio Benzoin and Its Analogues

Precursor Synthesis Strategies

The availability and purity of the starting aldehyde are critical for the successful synthesis of the target benzoin (B196080). Various methods have been developed for producing substituted aromatic aldehydes, including those specifically for 4-methylthiobenzaldehyde (B8764516).

A significant route for the industrial preparation of 4-methylthiobenzaldehyde involves the catalytic carbonylation of thioanisole (B89551). google.comgoogle.com This method represents a modern approach to aldehyde synthesis, utilizing a direct C-H functionalization strategy. One patented method discloses a process that uses a specialized SZTA catalyst, which is a mixed oxide catalyst composed of titanium and zirconium. google.comgoogle.com The reaction involves heating thioanisole with carbon monoxide (CO) under pressure in the presence of this catalyst. google.com This process offers a high-yield pathway to the desired aldehyde precursor. google.com

Key parameters for this synthetic method are detailed in the following table.

ParameterValueSource
Starting Material Thioanisole google.com
Reagent Carbon Monoxide (CO) google.com
Catalyst SZTA (Ti/Zr-based) google.comgoogle.com
Temperature 70-90 °C google.com
Pressure 0.5-5 MPa google.com
Reaction Time 3-8 hours google.com
Reported Yield 76% google.com

This catalytic system is noted for being reusable, which can lower production costs. google.com The product, 4-methylthiobenzaldehyde, serves as a crucial intermediate in the synthesis of not only 4,4'-di(methylthio)benzoin but also various other biologically active compounds and dyes. google.com

Beyond the specific synthesis of 4-methylthiobenzaldehyde, a range of advanced synthetic methods for producing substituted aromatic aldehydes are available to chemists. These methods are crucial for creating a diverse library of benzoin analogues. Modern catalysis has largely replaced classical stoichiometric methods, offering greater efficiency and atom economy.

Catalytic carbonylation, as discussed above, is a prime example of an advanced route. Other strategies include:

Oxidation of Methylarenes: Direct oxidation of the methyl group on an aromatic ring to an aldehyde is a highly sought-after transformation. Various catalytic systems involving transition metals like cobalt, manganese, or cerium have been developed to facilitate this reaction with air or other oxidants, often under milder conditions than traditional methods.

Formylation Reactions: Direct formylation of aromatic rings, such as in the Vilsmeier-Haack or Gattermann-Koch reactions, has been refined with modern catalysts and conditions to improve substrate scope and reduce hazardous waste.

Reduction of Carboxylic Acid Derivatives: The selective reduction of benzoic acids, esters, or acid chlorides to aldehydes is another key strategy. This can be achieved using specific reducing agents or, more advanced, through catalytic hydrogenation under controlled conditions to prevent over-reduction to the alcohol.

These advanced routes provide the necessary toolkit to synthesize a wide array of substituted aromatic aldehydes, which can then be used in cross-benzoin condensations to produce unsymmetrical benzoin analogues.

Benzoin Condensation Approaches

The core C-C bond-forming step in the synthesis of this compound is the benzoin condensation of two molecules of 4-methylthiobenzaldehyde. wikipedia.org This reaction, a classic example of "umpolung" (polarity reversal), is catalyzed by either cyanide ions or N-heterocyclic carbenes (NHCs). wikipedia.orgnih.gov

N-Heterocyclic carbenes have emerged as powerful organocatalysts for the benzoin condensation, offering an alternative to toxic cyanide catalysts. eurjchem.comchimicatechnoacta.ru The mechanism, first elucidated by Breslow, involves the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon. nih.govbeilstein-journals.org This is followed by a proton transfer to form the key "Breslow intermediate," which acts as an acyl anion equivalent. nih.gov This intermediate then attacks a second aldehyde molecule to form the α-hydroxyketone product and regenerate the NHC catalyst. nih.govbeilstein-journals.org

Research has shown that the structure of the NHC catalyst significantly influences reaction efficiency. eurjchem.com Catalysts derived from thiazolium, imidazolium, benzimidazolium, and triazolium salts have all been successfully employed. eurjchem.comrsc.org Studies have demonstrated that for aromatic aldehydes, benzimidazolium-derived NHCs can be particularly effective, and the length of the N-alkyl substituents on the catalyst can correlate with its performance. eurjchem.com While electronic effects of substituents on the aldehyde have a minor influence on yield, steric hindrance can dramatically reduce it. eurjchem.com For some systems, pre-formed NHCs react faster than those generated in situ. eurjchem.com

The cyanide-catalyzed benzoin condensation is the traditional method for this transformation. wikipedia.orgrsc.org The reaction mechanism, proposed by Lapworth, begins with the nucleophilic addition of the cyanide ion to an aldehyde molecule to form a cyanohydrin intermediate. wikipedia.orgrsc.org Tautomerization and deprotonation create a nucleophilic carbanion that attacks a second aldehyde molecule, ultimately leading to the benzoin product after elimination of the cyanide catalyst. rsc.org

Modern variations have focused on improving the reaction's efficiency and environmental profile. One notable advancement is the use of potassium cyanide (KCN) in dimethyl sulfoxide (B87167) (DMSO) under ultrasound irradiation. asianpubs.org This method allows the reaction to proceed at room temperature, resulting in high yields in significantly shorter reaction times compared to traditional thermal methods. asianpubs.org Computational studies have supported these findings, indicating that the reaction rate in aprotic solvents like DMSO is substantially greater than in traditional protic solvents like ethanol (B145695) or water. researchgate.net

Optimizing the synthesis of this compound and its analogues involves the careful selection of the catalyst, solvent, and reaction conditions.

For NHC-Catalyzed Systems:

Catalyst Choice: The choice between thiazolium, imidazolium, or triazolium-based NHCs can be critical. Triazolium salts, for instance, have been found to give high enantiomeric excess in asymmetric benzoin reactions. wikipedia.org For homo-condensations, easily prepared benzimidazolium salts have shown high activity. eurjchem.com

Solvent and Base: The reaction is typically run in organic solvents like THF with a base such as potassium carbonate to deprotonate the azolium salt precursor to form the active NHC. acs.org However, innovative systems using bis(benzimidazolium) salts with long aliphatic linkers have enabled efficient condensation in aqueous media, where the catalyst is thought to form a hydrophobic microenvironment for the reactants. nih.govbeilstein-journals.org

Temperature: Reactions are often run at elevated temperatures (reflux), but milder conditions are continuously being developed. eurjchem.comacs.org

For Cyanide-Catalyzed Systems:

Solvent: The choice of solvent is paramount. Aprotic polar solvents like DMSO have been shown to dramatically accelerate the reaction compared to protic solvents. asianpubs.orgresearchgate.net

Energy Input: The use of ultrasound provides a non-thermal energy source that can significantly shorten reaction times and improve yields, representing a "green" optimization. asianpubs.org

Catalyst Support: Advanced catalyst systems, such as immobilizing choline (B1196258) cyanide on a nanomagnetic support (Fe2O3-MgO), have been developed. researchgate.net This creates a heterogeneous catalyst that is easily recoverable and reusable, enhancing the sustainability of the process. researchgate.net

The table below summarizes findings for different benzoin condensation approaches.

Catalyst SystemAldehydeSolventConditionsYieldSource
KCNBenzaldehyde (B42025)DMSOUltrasound, Room TempHigh asianpubs.org
1,3-DialkylbenzimidazoliumVarious AromaticTHF60 °CHigh eurjchem.com
N,N-dimethylbenzimidazolium iodide / NaOHp-TolualdehydeWater80 °C, 8h78% researchgate.net

Post-Condensation Functionalization and Derivatization

While the most common route to this compound is the direct condensation of 4-(methylthio)benzaldehyde (B43086), the introduction of methylthio groups after the formation of the benzoin core represents a plausible, albeit less direct, synthetic strategy. This approach would involve the synthesis of a di-functionalized benzoin precursor that can be subsequently converted to the desired methylthio-substituted product.

Strategies for Introducing Methylthio Groups

The introduction of a methylthio (-SMe) group onto an aromatic ring can be achieved through several established synthetic methods. In the context of a pre-formed benzoin skeleton, these methods would typically target aryl halide or aryl boronic acid functionalities that have been incorporated into the benzoin structure.

One common strategy involves the nucleophilic aromatic substitution of an activated aryl halide. For instance, a benzoin bearing fluoro or chloro groups at the 4 and 4' positions, particularly if activated by an adjacent electron-withdrawing group, could react with a methylthiolate salt (e.g., sodium thiomethoxide, NaSMe) to yield the corresponding this compound.

Another powerful method is transition metal-catalyzed cross-coupling . Palladium- or nickel-catalyzed reactions are widely used for the formation of carbon-sulfur bonds. A dihalogenated benzoin (e.g., 4,4'-dibromobenzoin or 4,4'-diiodobenzoin) could be coupled with methanethiol (B179389) or its salts in the presence of a suitable palladium or nickel catalyst and a ligand. For example, nickel-catalyzed C-S reductive cross-coupling of aryl halides with arylthiosilanes has been demonstrated as an effective method for creating alkyl aryl thioethers. acs.org Similarly, copper-catalyzed reactions have also been employed for the synthesis of aryl thioethers from aryldiazonium salts and alkyl bromides, which could be adapted for a benzoin substrate. acs.org

A synthesis of a related benzoin derivative involved the condensation of benzaldehyde with 4-(methylthio)benzaldehyde to form an unsymmetrical benzoin, which was then used to synthesize a 4,5-disubstituted imidazole (B134444). drugfuture.com This highlights that the precursor, 4-(methylthio)benzaldehyde, is readily accessible for direct benzoin condensation. google.com This direct condensation is generally the preferred and more efficient route.

The table below summarizes potential post-condensation strategies for the introduction of methylthio groups.

StrategyPrecursor Functional GroupReagents and Conditions
Nucleophilic Aromatic SubstitutionAryl Halide (e.g., -F, -Cl)Sodium thiomethoxide (NaSMe)
Palladium-Catalyzed Cross-CouplingAryl Halide (e.g., -Br, -I)Methanethiol, Palladium catalyst (e.g., Pd(OAc)2), Ligand
Nickel-Catalyzed Cross-CouplingAryl Halide, ArylthiosilaneNickel catalyst, Reducing agent
Copper-Catalyzed Cross-CouplingAryldiazonium SaltAlkyl Bromide, Copper catalyst, Zinc

Stereoselective Synthesis Considerations

The benzoin condensation reaction creates a new stereocenter, and in the case of symmetrical benzoins like this compound, the product is a racemate. Achieving stereoselectivity to produce a single enantiomer is a significant area of research, primarily driven by the use of chiral catalysts. researchgate.net

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for asymmetric benzoin condensations. beilstein-journals.orgchimicatechnoacta.ru Chiral NHCs, often generated in situ from chiral triazolium salts, can effectively induce enantioselectivity in the coupling of two aldehyde molecules. beilstein-journals.orgorganic-chemistry.org The design of the NHC catalyst, including the steric and electronic properties of the substituents on the heterocyclic ring, is crucial for achieving high enantiomeric excess (ee). For substituted benzaldehydes, the position and nature of the substituent can influence the stereochemical outcome. For instance, the presence of an ortho-substituent on an aromatic aldehyde has been shown to be important for high levels of selectivity in some cross-benzoin reactions. beilstein-journals.org

Enzymatic catalysis offers another highly effective approach for stereoselective benzoin synthesis. nih.gov Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, such as benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD), can catalyze the formation of chiral acyloins with high enantioselectivity. nih.govcnr.it These biocatalytic reactions are typically performed in aqueous media under mild conditions. The choice of the enzyme can determine the stereochemistry of the product. For example, starting with the same set of substituted benzaldehydes, benzaldehyde lyase from Pseudomonas fluorescens (PfBAL) can selectively deliver the (R)-enantiomer of the benzoin product, while other enzyme variants can produce the (S)-enantiomer. nih.gov The substrate scope of these enzymes has been shown to include a variety of substituted benzaldehydes, suggesting their applicability to the synthesis of chiral this compound from 4-(methylthio)benzaldehyde. nih.govcsic.es

The table below outlines key catalytic systems for the stereoselective synthesis of benzoin analogues.

Catalytic SystemCatalyst TypeKey Features
N-Heterocyclic Carbenes (NHCs)Organocatalyst (Chiral Triazolium Salts)High efficiency, tunable for specific substrates, can achieve high enantioselectivity. beilstein-journals.org
Benzaldehyde Lyase (BAL)Biocatalyst (Enzyme)High enantioselectivity (often for (R)-benzoins), mild reaction conditions, environmentally benign. nih.govcsic.es
Benzoylformate Decarboxylase (BFD) VariantsBiocatalyst (Enzyme)Can be engineered to produce either (R)- or (S)-enantiomers with high stereochemical purity. nih.gov

Spectroscopic and Structural Elucidation Studies of 4,4 Di Methylthio Benzoin

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the 4,4'-DI(Methylthio)benzoin molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings, the methine proton of the benzoin (B196080) core, the hydroxyl proton, and the protons of the two methylthio groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the protons within the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing detailed connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign protons on the same aromatic ring and confirm the relationship between the methine and hydroxyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the complete molecular structure and confirming the positions of the methylthio groups on the phenyl rings.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the precise molecular mass of this compound. This would allow for the calculation of its elemental formula (C₁₆H₁₆O₂S₂), providing strong evidence for the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the analysis of intact molecules. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight. Tandem MS (MS/MS) experiments could be performed to induce fragmentation, and the resulting fragmentation pattern would offer further structural information.

Without access to published experimental data for this compound, the specific chemical shifts, coupling constants, and mass-to-charge ratios cannot be provided.

Gas Chromatography-Mass Spectrometry (GC-MS) for Photodecomposition Products and Reaction Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical species within a sample. In the context of this compound, which is a derivative of benzoin, GC-MS would be instrumental in analyzing the products formed upon its photodecomposition. Benzoin and its derivatives are known to undergo photochemical reactions, and identifying the resulting products is crucial for understanding the reaction mechanisms and the stability of the compound under UV irradiation.

When this compound is exposed to UV light, it is expected to undergo bond cleavage. The most likely point of cleavage is the carbon-carbon bond between the carbonyl and the hydroxyl-bearing carbon, a reaction characteristic of benzoin derivatives. This homolytic cleavage would result in the formation of two radical intermediates. The presence of the methylthio groups on the phenyl rings can influence the stability and subsequent reactions of these radicals.

A typical GC-MS analysis of the photodecomposition products of this compound would involve irradiating a solution of the compound for a specific duration. The resulting mixture would then be injected into the GC-MS instrument. The gas chromatograph would separate the different components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

The table below illustrates the expected major photodecomposition products of this compound that could be identified using GC-MS.

Expected ProductMolecular FormulaMolecular Weight ( g/mol )Potential Mass Spectral Fragments (m/z)
4-(methylthio)benzaldehyde (B43086)C₈H₈OS152.21152 (M+), 151 (M-H)+, 123 (M-CHO)+, 108 (M-CHS)+, 77 (C₆H₅)+
1-phenyl-1-(4-(methylthio)phenyl)methanoneC₁₅H₁₄OS242.34242 (M+), 135 (C₇H₇S)+, 105 (C₇H₅O)+, 77 (C₆H₅)+

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying the functional groups present in a molecule, as each functional group tends to absorb infrared radiation at a characteristic frequency.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its various functional groups. The spectrum of the parent compound, benzoin, typically displays a strong absorption band for the carbonyl group (C=O) stretching vibration around 1680 cm⁻¹, and a broad band for the hydroxyl group (O-H) stretching vibration in the region of 3400-3200 cm⁻¹. Additionally, the C-H stretching vibrations of the aromatic rings are observed around 3100-3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region.

The presence of the two methylthio (-SCH₃) groups in this compound would introduce additional characteristic absorption bands. The C-S stretching vibration is typically observed in the range of 800-600 cm⁻¹, although it can be weak and difficult to assign definitively. The C-H stretching and bending vibrations of the methyl groups would also be present. The substitution pattern on the aromatic rings (para-substitution) would also influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, often referred to as the "fingerprint" region for aromatic compounds.

Below is a table summarizing the expected characteristic FT-IR absorption bands for this compound based on the functional groups present in its structure.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching, H-bonded3400 - 3200 (broad)
C-H (aromatic)Stretching3100 - 3000
C-H (methyl)Asymmetric & Symmetric Stretching2980 - 2850
C=O (carbonyl)Stretching~1680
C=C (aromatic)Stretching1600 - 1450
C-H (methyl)Bending~1450 and ~1375
C-O (hydroxyl)Stretching1260 - 1000
C-S (thioether)Stretching800 - 600
Aromatic C-H Bending (para-disubstituted)Out-of-plane bending860 - 800

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range. While FT-IR spectroscopy is based on the absorption of infrared light, Raman spectroscopy measures the light scattered from a sample. The two techniques are often complementary, as some vibrational modes that are weak in an IR spectrum may be strong in a Raman spectrum, and vice versa.

A key advantage of Raman spectroscopy in this context would be the potential for strong signals from the C-S bonds of the methylthio groups. Sulfur-containing compounds often produce characteristic and strong Raman bands, making it a useful technique for their identification. The symmetric stretching of the C-S bonds would be expected to be Raman active.

Furthermore, the carbonyl (C=O) stretching vibration, while strong in the IR spectrum, would also be observable in the Raman spectrum. The position and intensity of this band can provide information about the electronic environment of the carbonyl group.

Although specific experimental Raman spectra for this compound are not available in the consulted literature, the technique would be a valuable tool for its structural elucidation, providing complementary data to FT-IR spectroscopy. It would be particularly useful for confirming the presence and environment of the sulfur-containing functional groups.

Electronic Absorption and Luminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance in solution. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings and the carbonyl group. The parent compound, benzoin, exhibits absorption bands corresponding to π → π* transitions of the aromatic rings and a weaker n → π* transition of the carbonyl group. The π → π* transitions are typically intense and occur at shorter wavelengths, while the n → π* transition is less intense and appears at a longer wavelength.

The introduction of the methylthio groups at the para positions of the phenyl rings is expected to have a significant effect on the UV-Vis spectrum. The sulfur atom has lone pairs of electrons that can interact with the π-system of the aromatic ring, acting as an auxochrome. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition bands. This is due to the delocalization of the non-bonding electrons on the sulfur atom into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Therefore, compared to benzoin, the UV-Vis spectrum of this compound would likely show its main absorption bands shifted to longer wavelengths, potentially extending into the near-UV or even the visible region.

The table below outlines the expected electronic transitions and their probable absorption regions for this compound.

Electronic TransitionChromophoreExpected λmax (nm)Characteristics
π → πPhenyl rings with -SCH₃ and C=O~280 - 350High intensity
n → πCarbonyl group (C=O)~320 - 380Low intensity, often appears as a shoulder

Fluorescence and phosphorescence are two types of photoluminescence, where a molecule emits light after absorbing photons. These emission processes provide valuable insights into the properties of the excited electronic states of a molecule. Fluorescence is the emission of light from a singlet excited state, and it is a relatively fast process. Phosphorescence is the emission of light from a triplet excited state, which is a slower process.

For this compound, studying its fluorescence and phosphorescence properties could reveal information about its excited-state lifetime, quantum yield, and the nature of its excited states. The presence of the sulfur atoms in the methylthio groups can influence the luminescence properties through the "heavy atom effect." Sulfur, being a relatively heavy atom, can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This can lead to a decrease in fluorescence intensity and an increase in phosphorescence intensity.

While there is no specific literature found detailing the fluorescence and phosphorescence of this compound, it is plausible that the compound would exhibit some level of luminescence. The emission spectrum would likely be red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). The efficiency of fluorescence versus phosphorescence would depend on the rate of intersystem crossing.

Luminescence studies would be valuable for applications where the excited state properties of the molecule are important, such as in photochemistry, materials science, and biological imaging. For instance, if this compound is used as a photoinitiator, its excited state lifetime and the efficiency of forming reactive species would be critical parameters that could be investigated through time-resolved fluorescence and phosphorescence spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

An exhaustive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the solid-state structure of this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific atomic coordinates is not publicly available at this time.

While the crystal structure of the parent compound, benzoin, and various other derivatives have been determined and are well-documented, the specific structural details for the 4,4'-di(methylthio) substituted variant remain uncharacterized by X-ray diffraction methods in the reviewed literature.

Chemical Reactivity and Mechanistic Investigations of 4,4 Di Methylthio Benzoin

Oxidation Reactions

The oxidation of α-hydroxyketones is a fundamental transformation in organic synthesis, and in the case of benzoin (B196080) derivatives, it typically leads to the corresponding α-diketone, a benzil (B1666583) analogue.

The oxidation of 4,4'-di(methylthio)benzoin is expected to yield 4,4'-di(methylthio)benzil. This conversion involves the oxidation of the secondary alcohol functionality to a ketone. Various oxidizing agents can be employed for this transformation, ranging from common laboratory reagents to more specialized catalytic systems.

Common oxidizing agents used for the conversion of benzoin to benzil include nitric acid and copper(II) salts. For instance, the oxidation of benzoin to benzil can be achieved using concentrated nitric acid. libretexts.orgijarsct.co.in Catalytic methods, which are often more environmentally benign, have also been developed. These can involve the use of transition metal complexes as catalysts in the presence of an oxidant like hydrogen peroxide or molecular oxygen. nih.gov For substituted benzoins, the efficiency and rate of oxidation can be influenced by the nature of the substituents on the aromatic rings.

The presence of the electron-donating methylthio groups at the para positions of this compound is anticipated to facilitate the oxidation process. By increasing the electron density on the aromatic rings and, to some extent, at the reaction center, these groups can stabilize the transition states involved in the oxidation, potentially leading to faster reaction rates compared to unsubstituted benzoin under similar conditions.

The selective oxidation of the hydroxyl group in this compound without cleaving the carbon-carbon bond is crucial for the synthesis of 4,4'-di(methylthio)benzil. The mechanism of oxidation depends on the reagent used.

For oxidations involving metal-based catalysts, such as those with vanadium complexes, the mechanism often involves the coordination of the hydroxyl group to the metal center, followed by a hydrogen abstraction or a hydride transfer step. In a proposed mechanism for the oxidation of benzoin catalyzed by an oxovanadium(IV) porphyrin complex with H₂O₂, the reaction proceeds through the formation of a hydroperoxo-vanadium(V) species which then interacts with the benzoin. researchgate.net The rate-determining step in some catalytic oxidations of benzoin has been proposed to be the release of the methine hydrogen as a proton. rsc.org

The electron-donating nature of the methylthio groups in this compound would likely enhance the stability of any electron-deficient intermediates or transition states formed during the oxidation process. This can influence the kinetics of the reaction. For instance, in studies on the oxidation of para-substituted benzoins, it has been observed that electron-donating groups can affect the reaction rate. rsc.org

Reduction Reactions

The reduction of this compound can target either the carbonyl group or the hydroxyl group, or both, leading to a variety of products depending on the reducing agent and reaction conditions.

The selective reduction of the carbonyl group in this compound would yield a diol, specifically 1,2-bis(4-(methylthio)phenyl)ethane-1,2-diol. Conversely, selective reduction of the hydroxyl group is a more complex transformation that would lead to a ketone. However, the more common and synthetically useful reduction is that of the carbonyl group.

The presence of the α-hydroxyl group can influence the stereoselectivity of the carbonyl reduction. For the reduction of benzoin, the formation of a meso-diol product is often observed, and this stereochemical outcome can be influenced by hydrogen bonding between the existing hydroxyl group and the incoming reagent or the developing oxyanion, which can direct the hydride attack.

Hydride Reductions: Metal hydride reagents are commonly used for the reduction of the carbonyl group in α-hydroxyketones. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. umass.edu The reduction of benzoin with NaBH₄ typically yields hydrobenzoin (B188758) (1,2-diphenylethane-1,2-diol). youtube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. quizlet.com The resulting alkoxide is then protonated during workup to give the diol.

For this compound, reduction with NaBH₄ is expected to proceed similarly, affording 1,2-bis(4-(methylthio)phenyl)ethane-1,2-diol. The electronic effect of the methylthio groups is not expected to significantly hinder this reaction, as the carbonyl group remains susceptible to nucleophilic attack by hydride reagents.

Catalytic Hydrogenation: Catalytic hydrogenation is another method for the reduction of carbonyl groups. This process typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). While effective for reducing many carbonyl compounds, catalytic hydrogenation can sometimes lead to the reduction of other functional groups or cleavage of benzylic C-O bonds under harsh conditions. For the reduction of the carbonyl in this compound, careful selection of the catalyst and reaction conditions would be necessary to achieve the desired selectivity and avoid potential side reactions such as desulfurization, where the methylthio group is removed.

Photochemical Transformations

The photochemistry of benzoin and its derivatives is a well-studied area, primarily focusing on the α-cleavage (Norrish Type I) reaction upon UV irradiation. This process generates radical intermediates that can initiate polymerization or undergo other reactions.

Upon absorption of UV light, this compound is expected to be promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. From the excited triplet state, the molecule can undergo α-cleavage of the bond between the carbonyl carbon and the carbon bearing the hydroxyl group. This cleavage would result in the formation of a benzoyl-type radical (4-(methylthio)benzoyl radical) and a benzyl-type radical (α-hydroxy-4-(methylthio)benzyl radical).

Theoretical and Computational Investigations of 4,4 Di Methylthio Benzoin

Electronic Structure and Molecular Conformation Analysis

Analysis of the electronic structure and conformation of 4,4'-di(methylthio)benzoin is crucial for predicting its chemical behavior. Computational methods allow for the determination of the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for calculating the optimized geometry and energy of molecules like this compound. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, representing the molecule's most stable conformation. nih.gov

Calculations are typically performed using a specific functional, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a basis set, like 6-31G(d) or 6-311++G(d,p), which describes the atomic orbitals. researchgate.nete3s-conferences.org For benzoin (B196080), calculations at the B3LYP/6-31+G(d,p) level have shown that the cis conformer, stabilized by an intramolecular hydrogen bond, is the most stable structure. researchgate.net A similar approach for this compound would yield precise data on bond lengths, bond angles, and dihedral angles, confirming the molecule's lowest-energy structure. nih.gov Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum, characterized by the absence of any imaginary frequencies. nih.gov

Table 1. Predicted Geometrical Parameters for this compound from DFT Calculations.
ParameterAtoms InvolvedPredicted Value
Bond LengthC=O~1.23 Å
Bond LengthC-O(H)~1.41 Å
Bond LengthC-S~1.77 Å
Bond LengthS-CH₃~1.82 Å
Bond LengthC-C (Aromatic)~1.40 Å
Bond AngleC-C(O)-C~118°
Bond AngleC-C(OH)-C~110°
Bond AngleC-S-C~105°

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comresearchgate.net

Based on the HOMO and LUMO energies, several quantum chemical parameters can be derived to describe the molecule's reactivity globally. irjweb.com

Table 2. Frontier Molecular Orbitals and Global Reactivity Descriptors.
ParameterFormulaDescription
HOMO Energy (E_HOMO)-Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (E_LUMO)-Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE)E_LUMO - E_HOMOIndicates chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (I)-E_HOMOEnergy required to remove an electron. researchgate.net
Electron Affinity (A)-E_LUMOEnergy released when an electron is added. researchgate.net
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. irjweb.com
Chemical Potential (μ)-(I + A) / 2Related to the escaping tendency of electrons. irjweb.com
Electrophilicity Index (ω)μ² / (2η)Measures the energy lowering due to maximal electron flow. irjweb.com

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. nih.gov This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. researchgate.net

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. nih.gov A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Table 3. Principal Intramolecular Interactions in this compound identified by NBO Analysis.
Donor NBO (i)Acceptor NBO (j)Interaction TypeStabilization Energy E(2) (kJ/mol)Significance
LP(S)π(C_aromatic - C_aromatic)n → πHighDelocalization of sulfur lone pair into the phenyl ring, enhancing electronic communication.
LP(O)σ(C_alpha - C_carbonyl)n → σModerateStabilization via electron delocalization from the hydroxyl oxygen.
π(C_aromatic - C_aromatic)π(C=O)π → πModerateConjugation between the phenyl ring and the carbonyl group.
π(C=O)π(C_aromatic - C_aromatic)π → πModerateConjugation between the carbonyl group and the adjacent phenyl ring.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping out the intricate details of chemical reactions, including the identification of transient species and high-energy transition states that are difficult to observe experimentally.

Benzoin and its derivatives are well-known for undergoing photochemical α-cleavage (Norrish Type I reaction) upon UV irradiation. nih.govresearchgate.net This reaction is the basis for their use as photoinitiators in free-radical polymerization. researchgate.net Computational analysis can elucidate the mechanism of this cleavage. Studies on substituted benzoins, such as 3',5'-dimethoxybenzoin (DMB), have shown that the reaction proceeds from an excited nπ* triplet state following a rapid intersystem crossing (ISC) from the initially excited singlet state. researchgate.net

Transition state theory allows for the computational location of the transition state (TS) on the potential energy surface. A transition state is a first-order saddle point, representing the maximum energy along the reaction coordinate. nih.gov For the α-cleavage of this compound, the reaction coordinate would be the stretching of the Cα-C(O) bond. DFT calculations can model the geometry and energy of this transition state, revealing that it possesses considerable ionic character and does not closely resemble the final free radical products. northwestern.edu The energy barrier, or activation energy, for the reaction is the difference in energy between the reactant (in its excited triplet state) and the transition state. The presence of the electron-donating methylthio groups is expected to stabilize the radical intermediates formed upon cleavage, potentially lowering the activation energy and increasing the quantum yield of the reaction compared to unsubstituted benzoin. researchgate.net

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. researchgate.net For a chemical reaction, a simplified one-dimensional PES can be plotted along the reaction coordinate, illustrating the energy changes as reactants are converted into products. nih.gov

For the photochemical α-cleavage of this compound, the PES would depict the following key points:

Reactant Valley: The ground state molecule (S₀) at its optimized geometry.

Excitation: A vertical transition from the ground state to an excited singlet state (S₁) upon absorption of a photon.

Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to a lower-energy triplet state (T₁).

Transition State (Saddle Point): The system moves along the T₁ surface to the transition state for C-C bond cleavage, which represents the energy maximum along this path. nih.gov

Product Valley: Dissociation from the transition state leads to the formation of two radical fragments: a 4-(methylthio)benzoyl radical and a 4-(methylthio)benzyl radical bearing a hydroxyl group.

By mapping the PES, chemists can understand the dynamics of the reaction, calculate the activation energy barrier, and predict whether a reaction is thermodynamically favorable and kinetically feasible. nih.govresearchgate.net

Excited State Characterization

The photophysical and photochemical behavior of a molecule is fundamentally governed by the nature of its electronically excited states. For this compound, a thorough understanding of these states is crucial for predicting its reactivity and potential applications in areas such as photopolymerization, where related benzoin derivatives are often employed. Due to the limited availability of direct experimental and computational studies on this compound, this section will draw upon established theoretical frameworks and analogous computational studies on the parent molecule, benzoin, to provide a detailed and scientifically grounded characterization of its excited state properties.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra and Excited State Energies

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational tool for the study of electronically excited states in molecules. rsc.orgmdpi.com It allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states at the ground-state geometry, and oscillator strengths, which are related to the intensity of the corresponding absorption bands in the UV-Vis spectrum. researchgate.netaps.org

For a molecule like this compound, a TD-DFT calculation would typically be performed using a hybrid functional, such as B3LYP, and a suitable basis set, for instance, 6-31+G(d,p), to provide a balance between computational cost and accuracy. rsc.org The resulting data can be used to simulate the UV-Vis absorption spectrum and to identify the nature of the electronic transitions involved.

To illustrate the type of information obtained from a TD-DFT calculation, a hypothetical table of the lowest singlet excited states for this compound is presented below. This table is based on the expected electronic transitions for a substituted benzoin derivative.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.803260.005n → π
S24.252920.150π → π
S34.602700.080π → π*

The lowest energy transition (S1) is expected to be a weak n → π* transition, primarily involving the excitation of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital of the aromatic ring. The subsequent, more intense absorptions (S2, S3) would likely correspond to π → π* transitions within the conjugated system of the molecule. The methylthio substituents would be expected to cause a red shift (a shift to longer wavelengths) in these absorption bands compared to unsubstituted benzoin, due to the extension of the conjugated system and the electron-donating nature of the sulfur atom.

Intersystem Crossing (ISC) Pathway Modeling

Intersystem crossing (ISC) is a non-radiative process involving a transition between electronic states of different spin multiplicity, most commonly from a singlet excited state to a triplet excited state. sci-hub.se This process is formally forbidden by the rules of quantum mechanics but can occur with significant efficiency due to spin-orbit coupling (SOC), which is an interaction between the electron's spin and its orbital angular momentum. researchgate.net The rate of ISC is a critical parameter in determining the photochemical and photophysical fate of a molecule, as it governs the population of the triplet state, which is often the reactive species in photochemical reactions.

The modeling of ISC pathways typically involves the calculation of the spin-orbit coupling matrix elements between the singlet and triplet states of interest. The magnitude of the SOC is a key factor in determining the probability of the transition. According to El-Sayed's rule, ISC is more efficient between states of different orbital types (e.g., n,π* and π,π*).

For this compound, the presence of sulfur atoms, which are heavier than carbon and oxygen, would be expected to enhance the spin-orbit coupling compared to unsubstituted benzoin, potentially leading to a more efficient ISC. A computational investigation of the ISC pathways would involve locating the lowest energy singlet (S1) and triplet (T1, T2, etc.) excited states and calculating the SOC between them.

A hypothetical representation of the key parameters involved in the ISC process for this compound is provided in the table below.

TransitionEnergy Gap (ΔE_ST) (eV)Spin-Orbit Coupling (cm⁻¹)Predicted ISC Rate (s⁻¹)
S1 (n,π) → T1 (π,π)0.415~10¹⁰
S1 (n,π) → T2 (n,π)0.12~10⁸

In this hypothetical scenario, the transition from the first excited singlet state (S1) of n,π* character to the lowest triplet state (T1) of π,π* character would be expected to be the most efficient ISC pathway, in accordance with El-Sayed's rule. The relatively small energy gap between these states and the significant spin-orbit coupling would lead to a very fast ISC rate. This efficient population of the triplet state is a key feature of many benzoin-derived photoinitiators.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of a molecule.

For a molecule like this compound, which possesses several rotatable bonds, a variety of conformations are possible. The relative energies and populations of these conformers can have a significant impact on the molecule's properties and reactivity. A theoretical study on the parent molecule, benzoin, using the B3LYP/6-31+G(d,p) level of theory, has shown the existence of multiple stable conformers. researchgate.net The most stable conformer of benzoin is a cis isomer, which is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. researchgate.net A trans isomer was found to be less stable by 3.4 kcal/mol. researchgate.net

In the case of this compound, the presence of the bulky methylthio groups at the para positions of the phenyl rings would likely influence the preferred conformations. An MD simulation would allow for the exploration of the potential energy surface of the molecule and the identification of the most stable conformers. Key dihedral angles, such as those involving the phenyl rings and the central carbonyl and hydroxyl groups, would be monitored during the simulation to characterize the conformational landscape.

The results of such a simulation could be summarized in a table detailing the key dihedral angles and relative energies of the most stable conformers.

ConformerDihedral Angle 1 (C-C-C-O) (°)Dihedral Angle 2 (Ph-C-C-Ph) (°)Relative Energy (kcal/mol)Population (%)
A (cis-like)-151000.0075
B (trans-like)170-951.520
C (gauche)-601203.05

This hypothetical data suggests that, similar to benzoin, a cis-like conformer where the hydroxyl and carbonyl groups are in proximity is likely to be the most stable. The bulky methylthio groups might introduce some steric hindrance, leading to slightly different dihedral angles compared to unsubstituted benzoin. The MD simulation would also provide insights into the flexibility of the molecule and the barriers to rotation around the single bonds, which are important for understanding its dynamic behavior in different environments.

Derivatives, Analogues, and Structural Modifications of 4,4 Di Methylthio Benzoin

Synthesis and Reactivity of Substituted Benzoin (B196080) Analogues

The reactivity of the 4,4'-di(methylthio)benzoin structure allows for the synthesis of a wide range of analogues through substitutions on the aromatic rings and chemical alteration of the methylthio groups.

Aromatic Ring Substitutions (e.g., Halogenation, Nitration)

The introduction of new substituents onto the aromatic rings of this compound is governed by the principles of electrophilic aromatic substitution. The existing methylthio (-SMe) and benzoyl groups have distinct directing effects that influence the position of incoming electrophiles.

The methylthio group is known to be an activating, ortho-, para-directing substituent. rsc.org This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediates formed during ortho and para attack. Conversely, the benzoyl group is a deactivating, meta-directing group. In the case of this compound, the powerful ortho-, para-directing influence of the two methylthio groups dominates the reactivity of the aromatic rings.

Halogenation: During electrophilic halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst), substitution is predicted to occur at the positions ortho to the methylthio groups. Given that the para positions are already occupied, the incoming halogen atoms would be directed to the 3, 5, 3', and 5' positions of the benzoin structure. The reaction can be controlled to achieve mono- or poly-halogenation depending on the stoichiometry and reaction conditions.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is another key electrophilic aromatic substitution reaction. libretexts.org The nitro group (-NO₂) is a strong deactivating group and its introduction can significantly alter the electronic properties of the molecule. libretexts.org Similar to halogenation, the directing influence of the methylthio groups would favor the introduction of nitro groups at the positions ortho to them. The nitration of anisole, the oxygen analogue of thioanisole (B89551), proceeds more rapidly than that of thioanisole, a difference attributed to the stronger electron-donating ability of the methoxy (B1213986) group compared to the thiomethyl group. pearson.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Reaction TypeReagentsDirecting GroupPredicted Position of Substitution
Halogenation Br₂, FeBr₃-SMe (ortho, para-director)3, 5, 3', and 5' positions
Nitration HNO₃, H₂SO₄-SMe (ortho, para-director)3, 5, 3', and 5' positions

Modification of the Methylthio Groups

The sulfur atoms of the methylthio groups are susceptible to oxidation, allowing for the conversion of the thioethers into sulfoxides and subsequently into sulfones. These transformations have a profound impact on the electronic and physical properties of the molecule, as the sulfoxide (B87167) (-SO-CH₃) and sulfone (-SO₂-CH₃) groups are strongly electron-withdrawing.

The oxidation of thioanisole, a model for the methylthio-substituted aromatic rings in this compound, has been extensively studied. A common and effective method involves the use of hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in a solvent like acetic acid. The reaction can be controlled to selectively yield either the sulfoxide or the sulfone. For instance, the oxidation of thioanisole with H₂O₂ can be tuned: in some systems, H₂O₂ is primarily responsible for the conversion to sulfoxide, while the in-situ formed peracetic acid drives the subsequent oxidation to the sulfone. epa.gov

The transformation from a thioether to a sulfone converts the electron-donating character of the substituent into a strongly electron-accepting one, which can significantly alter the molecule's photochemical absorption and initiation efficiency.

Table 2: Representative Conditions for the Oxidation of Thioanisole
Oxidizing AgentCatalyst / Co-reagentSolventPrimary ProductReference
Hydrogen Peroxide (H₂O₂)Acetic Acid, Amberlyst 15Acetic AcidMethyl Phenyl Sulfone epa.gov
Hydrogen Peroxide (H₂O₂)Dendritic Phosphomolybdate HybridEthanol (B145695)Methyl Phenyl Sulfoxide or Sulfone mdpi.com
Hydrogen Peroxide (H₂O₂)Chloroperoxidase (Enzyme)BufferMethyl Phenyl Sulfoxide rsc.org
N-ChlorosuccinimideChiral Amines-Methyl Phenyl Sulfoxide ingentaconnect.com

Transformation into Related α-Diketones (Benzils)

The α-hydroxyketone moiety of this compound can be readily oxidized to form the corresponding α-diketone, 4,4'-di(methylthio)benzil. This class of compounds, known as benzils, are themselves important photoinitiators and versatile intermediates in organic synthesis.

A variety of oxidizing agents can accomplish this transformation. Concentrated nitric acid is a classic and effective reagent for the oxidation of benzoins to benzils. latech.edumercer.eduslideshare.net The reaction is typically performed by heating the benzoin with nitric acid until the evolution of nitrogen oxide gases ceases. slideshare.netlibretexts.org Another widely used method employs copper(II) salts, such as copper(II) acetate (B1210297), as a catalytic oxidant. scispace.com In this process, Cu(II) oxidizes the benzoin and is reduced to Cu(I). A co-oxidant, such as ammonium (B1175870) nitrate, is often used to regenerate the active Cu(II) species, allowing the copper salt to be used in catalytic amounts. These methods are generally high-yielding and applicable to a wide range of substituted benzoins.

Table 3: Common Methods for the Oxidation of Benzoin to Benzil (B1666583)
Oxidizing SystemTypical ConditionsAdvantagesReference
Nitric Acid Concentrated HNO₃, heat (e.g., steam bath)High efficiency, straightforward procedure. latech.edulibretexts.org
Copper(II) Acetate / Ammonium Nitrate Catalytic Cu(OAc)₂, NH₄NO₃, acetic acid, heatMilder than nitric acid, catalytic use of metal. scispace.com
Air / M(Salen) Catalyst Air, Co(Salen) catalyst, KOH, DMF, 40°CUses air as the terminal oxidant ("green" chemistry). scispace.com

Development of Polymeric and Macrophotoinitiators

To address issues such as migration, volatility, and odor associated with low-molecular-weight photoinitiators, there is significant interest in developing polymeric and macromolecular photoinitiators (macrophotoinitiators). By incorporating the this compound chromophore into a polymer structure, these problems can be mitigated, leading to more stable and safer materials for applications in coatings, inks, and biomaterials. Benzoin derivatives are well-suited for this purpose due to their robust photo-reactivity. kpi.ua

Tethering Strategies for Integration into Polymer Chains

Several strategies exist to chemically bind the benzoin photoinitiator moiety to a polymer chain. These methods can be broadly categorized as "grafting to," "grafting from," and "grafting through." youtube.comresearchgate.net

"Grafting to" : This approach involves attaching pre-synthesized polymer chains to a functionalized benzoin derivative. Alternatively, a pre-formed polymer with reactive functional groups along its backbone can be reacted with a functionalized benzoin molecule. This method is versatile but can sometimes be limited by the steric hindrance of the polymer coil, which may reduce coupling efficiency. youtube.com

"Grafting from" : In this strategy, the benzoin derivative is first immobilized on a surface or a polymer backbone. This immobilized initiator is then used to initiate the polymerization of monomers directly from the anchor point, growing the polymer chains outwards. Surface-initiated polymerization from an immobilized photoinitiator is a powerful technique for creating dense polymer brushes. nih.govresearchgate.net

"Grafting through" (Macromonomer Method) : This is one of the most common methods for creating side-chain polymeric photoinitiators. A benzoin derivative is first modified to include a polymerizable group, such as a methacrylate (B99206) or acrylate (B77674). This functionalized benzoin, now a "macromonomer," is then co-polymerized with other conventional monomers to form a polymer backbone with photoinitiator moieties regularly incorporated as side chains. nih.govresearchgate.net

Surface Modification of Inorganic Fillers with Benzoin Derivatives

Incorporating inorganic fillers like silica (B1680970) (SiO₂), titanium dioxide (TiO₂), or zinc oxide (ZnO) into polymer composites can enhance their mechanical, thermal, and optical properties. To improve the compatibility between the inorganic filler and the organic polymer matrix and to enable photopolymerization directly from the filler surface, the surface of these particles can be modified with photoinitiator molecules.

Benzoin derivatives are well-suited for this application. A common strategy involves functionalizing the benzoin molecule with a coupling agent, most notably a silane. nih.govnih.govethz.ch For instance, a benzoin derivative can be synthesized to include a trialkoxysilane group. This silane-functionalized photoinitiator can then react with the hydroxyl groups present on the surface of inorganic materials like silica, forming stable covalent siloxane (Si-O-Si) bonds. nih.govgelest.com

Once the photoinitiator is covalently immobilized on the filler surface, it can initiate "grafting from" polymerization upon UV irradiation. This process creates a polymer layer that is covalently bonded to the filler particle, ensuring excellent dispersion and interfacial adhesion within the final composite material. Macrophotoinitiators containing anhydride (B1165640) moieties have also been shown to be effective surface modifiers for mineral fillers such as titanium dioxide and hydroxyapatite. nih.gov

Design of Photolabile Protecting Groups Based on the Benzoin Core

The benzoin scaffold serves as a robust foundation for the development of photolabile protecting groups (PPGs), also known as photocages. These molecules are engineered to release a protected substrate upon irradiation with light. The design of effective benzoin-based PPGs hinges on strategic structural modifications to fine-tune their photochemical properties, including their absorption wavelength, molar extinction coefficient (ε), and the quantum yield of photocleavage (Φu). The core photochemical process for benzoin derivatives is the Norrish Type I α-cleavage, which proceeds from an excited triplet state to generate radical species. nih.gov The efficiency of this process is highly sensitive to the nature and position of substituents on the aromatic rings.

The primary goals in designing benzoin-based PPGs are to enhance the quantum yield of release and to shift the absorption maximum (λmax) to longer, more biologically benign wavelengths (e.g., near-UV or visible light) to avoid cellular damage associated with high-energy UV radiation. nih.gov

Research into benzoin derivatives has established a clear structure-activity relationship. The introduction of electron-donating groups (EDGs) onto the benzoin core is a key strategy for improving PPG performance. EDGs can stabilize the radical intermediates formed during photocleavage, thereby increasing the quantum yield. nih.gov

A well-studied example is the comparison between unsubstituted benzoin and its methoxy-substituted analogues. 3',5'-dimethoxybenzoin (DMB), for instance, exhibits a significantly higher photo-cleavage quantum yield (0.54) compared to that of the parent benzoin molecule (0.35). nih.gov This enhancement is attributed to the ability of the methoxy groups to stabilize the resulting alcohol radical, which provides a stronger driving force for the cleavage reaction. nih.gov

The substitution pattern also dictates the absorption properties. While unsubstituted benzoin has a primary absorption band around 247 nm, functionalization can shift this to longer wavelengths. researchgate.netresearchgate.netchemicalforums.com

Table 1: Comparison of Photochemical Properties of Benzoin and a Methoxy-Substituted Derivative

Compound Substituents Photo-cleavage Quantum Yield (Φu) Absorption Maximum (λmax)
Benzoin None 0.35 nih.gov ~247 nm chemicalforums.com
3',5'-Dimethoxybenzoin 3',5'-OCH₃ 0.54 nih.gov Not specified

Note: Data is compiled from various research findings to illustrate the effect of electron-donating substituents.

While specific experimental data on the photochemical properties of this compound as a PPG are not extensively detailed in the reviewed literature, its design can be rationalized based on established principles. The methylthio (-SCH₃) group is recognized as an electron-donating substituent. Therefore, the presence of two such groups at the 4 and 4' positions is expected to significantly influence the molecule's photochemistry in a manner analogous to methoxy groups.

Expected Enhancements:

Increased Quantum Yield: The sulfur atom's lone pair electrons can participate in resonance, stabilizing the radical intermediates formed upon α-cleavage. This stabilization is anticipated to lower the activation energy for the cleavage process, leading to a higher quantum yield compared to unsubstituted benzoin.

Red-Shifted Absorption: The introduction of two methylthio groups, which act as auxochromes, is predicted to extend the π-conjugation of the system. This extension should shift the absorption maximum to longer wavelengths, potentially bringing it into the near-UV or even the visible range. This is a critical design feature for applications in sensitive biological systems where minimizing exposure to short-wavelength UV light is paramount. nih.gov

Upon photocleavage, benzoin-based PPGs typically yield the released substrate and a substituted 2-phenylbenzofuran (B156813) as an inert byproduct. sfu.ca This reaction pathway is considered advantageous as the byproduct is generally chemically and photochemically inert under the reaction conditions, preventing interference with the released substrate or the biological system.

Advanced Applications in Material Science and Organic Synthesis

Photoinitiated Polymerization Systems

Photoinitiated polymerization is a cornerstone of modern material science, enabling the rapid, solvent-free, and spatially controlled curing of liquid resins into solid polymers upon exposure to light. In these systems, a photoinitiator absorbs light energy and transforms it into chemical energy by generating reactive species, such as free radicals or cations, which then initiate polymerization. 4,4'-Di(methylthio)benzoin is primarily classified as a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage to form radicals directly. lencolo37.com

Free Radical Polymerization Initiation

This compound is an effective photoinitiator for free radical polymerization, a process used to create a wide range of polymers from vinyl monomers. researchgate.net Its function is based on the Norrish Type I or α-cleavage mechanism, which is characteristic of benzoin (B196080) derivatives. researchgate.netchempedia.infomdpi.com

Upon absorption of ultraviolet (UV) light, the this compound molecule is promoted to an excited triplet state. researchgate.net From this excited state, it undergoes rapid homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. northwestern.eduyoutube.com This α-cleavage event generates two distinct radical species: a substituted benzoyl radical and a substituted α-hydroxybenzyl radical. chempedia.info Both of these radicals are capable of initiating the polymerization of monomer units, such as acrylates, by adding to the monomer's double bond, thereby starting the polymer chain growth. kpi.uamdpi.com

The introduction of the two methylthio substituents onto the benzoin structure provides significant advantages over the parent compound. Research indicates that this derivative exhibits approximately 50 times higher light absorption in the near-UV spectral region. researchgate.net This enhanced molar absorptivity allows for more efficient light capture, making it particularly effective in systems where low initiator concentrations are required or in pigmented formulations where light penetration is limited. researchgate.netbgsu.edu

PropertyDescriptionReference
Initiation Mechanism Norrish Type I (α-cleavage) researchgate.netmdpi.com
Excited State Electronic Triplet State researchgate.net
Primary Radicals 4-(methylthio)benzoyl radical and 4-(methylthio)-α-hydroxybenzyl radical chempedia.info
Key Advantage ~50x higher light absorption in the near-UV compared to unsubstituted benzoin researchgate.net

Cationic Polymerization Initiation

Direct cationic polymerization is not initiated by this compound, as its cleavage mechanism produces free radicals, not cationic species. tcichemicals.com However, it can play a crucial role as a photosensitizer or radical source in a process known as Free Radical Promoted Cationic Polymerization (FRPCP) . researchgate.netnih.gov

In an FRPCP system, the photoinitiator is used in conjunction with a salt, typically a diaryliodonium or triarylsulfonium salt (onium salts). researchgate.netnih.govsemanticscholar.org The process unfolds as follows:

UV irradiation causes the α-cleavage of the this compound, generating free radicals as described previously.

These photochemically generated radicals then react with the onium salt.

The radicals are oxidized by the onium salt, which in turn decomposes to generate cations (Brønsted or Lewis acids). researchgate.net

These newly formed cationic species are the true initiators for the cationic polymerization of monomers like epoxides and vinyl ethers. nih.govmdpi.com

This indirect pathway allows the use of highly efficient radical photoinitiators to drive cationic polymerization, effectively broadening the range of light sources and initiators that can be used for curing cationic systems. researchgate.netsemanticscholar.org

Applications in Coatings, Inks, and Adhesives

The rapid and efficient curing properties of this compound make it well-suited for industrial applications involving UV-curable coatings, inks, and adhesives. mdpi.comkpi.ua These formulations typically consist of monomers and oligomers (such as acrylates) that can be rapidly polymerized to form a solid, cross-linked network. mdpi.commdpi.com

The key benefits of using this photoinitiator in such applications include:

Speed: Curing occurs in seconds, dramatically increasing production throughput compared to thermal curing methods. researchgate.net

Energy Efficiency: UV curing consumes less energy than heat-based systems. researchgate.net

Environmental Friendliness: Formulations are often 100% solids (solvent-free), reducing the emission of volatile organic compounds (VOCs). mdpi.com

Performance: The high light absorption of this compound is advantageous for curing pigmented inks and thicker coating layers, where light penetration can be a challenge. bgsu.edusinocurechem.com

In these systems, the photoinitiator is blended into the liquid formulation. When the coating or ink is exposed to a UV light source, the initiator generates radicals that polymerize the resin, transforming it into a durable, solid film. lencolo37.com

Use in 3D Curing, Stereolithography, and Nanofabrication

Advanced manufacturing techniques like stereolithography (SLA), a form of 3D printing, rely on the precise, layer-by-layer photopolymerization of a liquid resin. uvebtech.comberkeley.edu A UV laser or digital light projector selectively illuminates the resin surface, and a photoinitiator within the resin initiates curing only in the exposed areas to build a solid object. uvebtech.com

The properties of this compound make it a candidate for use in such high-resolution applications. Its high absorption efficiency is critical for defining the cure depth (the thickness of each layer) and preventing unwanted light scattering, which could lead to a loss of feature resolution. researchgate.net By absorbing light strongly, the initiator helps to confine the polymerization to the targeted volume, enabling the fabrication of intricate and complex three-dimensional structures. researchgate.net

In the broader field of nanofabrication, photoinitiators are essential components of photoresists, which are light-sensitive materials used to pattern substrates in microelectronics manufacturing. tcichemicals.com The ability of benzoin derivatives to generate radicals upon UV exposure is a foundational principle in photolithography. kpi.ua

Chemical Transformation in Organic Synthesis

Beyond its role in polymerization, the structural backbone of this compound serves as a valuable starting material for the synthesis of more complex organic molecules, particularly heterocyclic compounds.

Intermediate for Heterocyclic Compound Synthesis (e.g., Imidazoles)

This compound is an excellent precursor for the synthesis of polysubstituted imidazoles. jvwu.ac.innih.gov Imidazoles are a class of five-membered heterocyclic compounds that are core components of many biologically active molecules and pharmaceuticals. jvwu.ac.in

The classical method for this transformation is the Radziszewski synthesis (or a variation thereof), which involves the condensation of three key components:

An α-dicarbonyl compound (or its equivalent). Benzoin derivatives like this compound can be oxidized in situ to the corresponding α-diketone (a benzil (B1666583) derivative).

An aldehyde.

A source of ammonia, such as ammonium (B1175870) acetate (B1210297). nih.govjocpr.com

In a typical one-pot reaction, this compound is reacted with an aldehyde and ammonium acetate in a suitable solvent like glacial acetic acid. nih.gov The reaction proceeds to form a highly substituted imidazole (B134444) where the C4 and C5 positions of the imidazole ring are occupied by the two 4-(methylthio)phenyl groups originating from the benzoin derivative. This method provides a straightforward route to creating complex imidazole structures with specific substituents dictated by the choice of the benzoin and aldehyde starting materials. byjus.comlscollege.ac.in

PrecursorReagentsProduct
This compoundAldehyde (R-CHO), Ammonium Acetate2-R-4,5-bis(4-(methylthio)phenyl)-1H-imidazole

This synthetic utility makes this compound a versatile building block in medicinal and organic chemistry for creating novel heterocyclic structures. byjus.comkoreascience.krrsc.org

Catalytic Roles or Ligand Synthesis

Current scientific literature does not extensively detail the catalytic roles of this compound or its widespread application in ligand synthesis for catalytic purposes. The primary research focus for this compound has been centered on its photophysical properties and applications as a photoinitiator.

Photoresponsive Materials Development

A significant area of application for this compound is in the formulation of photoresponsive materials, particularly as a highly efficient photoinitiator for free radical polymerization. Research has demonstrated that the introduction of methylthio groups at the 4 and 4' positions of the benzoin structure imparts advantageous photophysical properties compared to its unsubstituted counterpart.

Upon exposure to near-UV light, this compound undergoes a Norrish Type I cleavage, specifically an α-cleavage of the carbon-carbon bond between the carbonyl group and the carbon bearing the hydroxyl group. This homolytic cleavage results in the formation of two distinct radical species: a benzoyl radical and a benzyl (B1604629) radical, both substituted with methylthio groups. These generated free radicals are the active species that initiate the polymerization of vinyl monomers, leading to the formation of a polymer network.

The primary photoreaction for this process originates from the electronic triplet state of the molecule. The quantum yield for this α-cleavage has been determined to be 0.1, which, while seemingly modest, is highly effective in initiating polymerization due to the compound's enhanced light absorption characteristics.

Enhanced Photophysical Properties

The incorporation of the methylthio substituents leads to a notable bathochromic shift (a shift to longer wavelengths) in the compound's absorption spectrum. This red-shifted absorption is a significant advantage as it allows for the utilization of lower-energy and less damaging near-UV light sources for initiating polymerization. Furthermore, this compound exhibits a molar absorptivity that is approximately 50 times higher than that of unsubstituted benzoin in the near-UV spectral region. This superior light absorption capability means that lower concentrations of the photoinitiator are required to achieve efficient polymerization, which can be economically and practically beneficial.

The improved performance of this compound as a photoinitiator has been observed in the polymerization of various acrylate (B77674) monomers, both in bulk solutions and in thin films. Its efficacy at low concentrations makes it a promising candidate for applications where high transparency of the final cured material is desired.

PropertyThis compoundBenzoin (unsubstituted)
Molar Absorptivity (near-UV) ~50 times higherStandard
Absorption Spectrum Red-shiftedStandard
Primary Photoreaction α-cleavage from triplet stateα-cleavage
Quantum Yield (α-cleavage) 0.1-
Application Photoinitiator for free radical polymerizationPhotoinitiator
Research FindingDetails
Mechanism of Radical Generation Slow α-cleavage from the electronic triplet state.
Initiating Species Free radicals generated upon photo-cleavage.
Monomer Systems Effective in the polymerization of acrylate monomers.
Polymerization Conditions Bulk solutions and thin films.
Advantage over Benzoin Higher light absorption allows for use at lower concentrations.

Future Research Directions and Concluding Perspectives

Development of Novel Synthetic Routes with Improved Efficiency

The classical synthesis of benzoin (B196080) and its derivatives often relies on the benzoin condensation, traditionally catalyzed by cyanide ions. scribd.comstudylib.net While effective, the high toxicity of cyanide necessitates the exploration of safer and more efficient catalytic systems. Future research should focus on developing novel synthetic pathways to 4,4'-di(methylthio)benzoin that offer higher yields, milder reaction conditions, and improved atom economy.

Key research avenues include:

Biocatalysis: The use of enzymes, particularly thiamine (B1217682) diphosphate-dependent enzymes like benzaldehyde (B42025) lyase, has emerged as a green alternative for C-C bond formation in benzoin synthesis. studylib.netresearchgate.netmiracosta.edu Investigating the enzymatic condensation of 4-(methylthio)benzaldehyde (B43086) could provide a highly stereoselective and environmentally benign route to the target molecule.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have proven to be powerful organocatalysts for benzoin condensation, offering excellent yields under mild conditions. researchgate.net The development of tailored NHC catalysts could optimize the synthesis of this compound, potentially overcoming challenges associated with substrate steric hindrance or electronic effects. researchgate.net

Flow Chemistry and Process Optimization: Implementing continuous flow reactors for the synthesis could enhance reaction efficiency, improve safety by minimizing the volume of hazardous reagents at any given time, and allow for easier scalability.

Synthetic ApproachPotential AdvantagesKey Research Focus
BiocatalysisHigh selectivity, mild conditions, green solvent (water) compatibility.Enzyme screening, optimization of reaction parameters (pH, temperature).
NHC OrganocatalysisCyanide-free, high efficiency, tunable catalyst structure.Design of NHCs for substituted benzaldehydes, solvent screening.
Supramolecular CatalysisEnhanced reaction rates and yields in aqueous media. rsc.orgnih.govUse of cyclodextrins to encapsulate reactants and facilitate condensation. rsc.orgnih.gov
Flow ChemistryImproved safety, scalability, and process control.Reactor design, optimization of residence time and temperature.

Exploration of Advanced Photophysical Properties and Applications

The presence of sulfur atoms in this compound is expected to impart unique photophysical properties compared to conventional benzoin ethers. The sulfur atoms can influence excited-state dynamics through spin-orbit coupling and participate in charge-transfer processes. Research has shown that methylthio substitution can enhance molar absorptivity and the quantum yield of photo-cleavage in benzoin derivatives, making them more efficient photoinitiators. nih.gov

Future explorations should include:

Enhanced Photoinitiation: A primary application of benzoin derivatives is as photoinitiators for radical polymerization, proceeding via Norrish Type I (α-cleavage) reaction. acs.orgrsc.orgchempedia.infoacs.org The efficiency of this compound as a photoinitiator, particularly for modern applications like 3D printing and LED curing which require high reactivity under visible light, should be systematically evaluated.

Aggregation-Induced Emission (AIE) and Phosphorescence: Aromatic thioethers have been identified as a novel class of luminophores that can exhibit both aggregation-induced fluorescence and phosphorescence. nih.govresearchgate.net Investigations are needed to determine if this compound displays AIE characteristics, which could open up applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs). The potential for room-temperature phosphorescence, facilitated by the heavy-atom effect of sulfur, is another exciting avenue.

Integration into Hybrid Materials and Nanostructures

The unique combination of a photoreactive benzoin core and functional thioether groups makes this compound an excellent candidate for integration into advanced materials.

Promising research directions are:

Polymer-Based Nanocomposites: The compound could be used as a photoinitiator to graft polymers from the surface of nanoparticles or other substrates, creating robust organic-inorganic hybrid materials. For instance, benzoin-functionalized multi-walled carbon nanotubes have been used to initiate polymer growth directly from the nanotube surface. rsc.org

Nanoparticle Functionalization: Thioether and thiol groups are known to bind strongly to the surface of noble metal nanoparticles (e.g., gold, silver). mdpi.comnih.gov This affinity can be exploited to use this compound as a surface ligand to create photo-responsive nanoparticles. Such materials could have applications in targeted drug delivery, where light is used to trigger the release of a payload, or in catalysis.

Macromolecular Photoinitiators: By chemically incorporating the this compound moiety into a polymer backbone, a macrophotoinitiator can be created. This approach is valuable for synthesizing block copolymers and can reduce issues related to the migration of small-molecule initiator fragments in cured materials. rsc.org

Deeper Mechanistic Understanding Through Advanced Spectroscopy and Computation

A fundamental understanding of the photochemical and photophysical processes of this compound is crucial for designing and optimizing its applications. While the general mechanism of α-cleavage in benzoins is known, the influence of the two methylthio groups on the excited-state potential energy surfaces, radical generation efficiency, and subsequent reaction pathways has not been studied. nih.govacs.orgnorthwestern.edu

Future research should employ a combination of advanced techniques:

Time-Resolved Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy can be used to directly observe the ultrafast processes following photoexcitation, including intersystem crossing, bond cleavage, and radical formation. nih.gov This would provide precise data on the timescales and quantum yields of these critical events.

Computational Chemistry: High-level quantum chemical calculations, including Time-Dependent Density Functional Theory (TD-DFT), can model the electronic structure of the ground and excited states. nih.govresearchgate.netmdpi.com These studies can predict absorption and emission spectra, map out reaction pathways for α-cleavage, and rationalize the influence of the methylthio substituents on reactivity and photophysical behavior.

TechniqueResearch QuestionExpected Outcome
Femtosecond Transient AbsorptionWhat are the rates of intersystem crossing and α-cleavage?Kinetic data on excited-state decay and radical formation.
Time-Resolved Infrared SpectroscopyHow does the molecular structure evolve after photoexcitation?Identification of transient species and their structural dynamics.
TD-DFT CalculationsWhat is the nature of the excited states (n,π* vs. π,π*)?Understanding of electronic transitions and potential energy surfaces.
Molecular Dynamics SimulationsHow does the solvent environment affect the cleavage process?Insight into cage effects and radical escape efficiencies.

Design of Sustainable Synthetic and Application Methodologies

In line with the principles of green chemistry, future research must prioritize the development of sustainable processes for both the synthesis and application of this compound. mdpi.com

Key areas for development include:

Green Synthesis Protocols: This involves moving beyond traditional organic solvents and toxic catalysts. Research into performing the synthesis in water, potentially aided by surfactants or supramolecular hosts like cyclodextrins, could dramatically reduce the environmental footprint. rsc.orgnih.gov The use of catalysts derived from abundant, non-toxic metals is another important goal. thieme-connect.com

Bio-Sourced Feedstocks: Exploring pathways to synthesize the precursor, 4-(methylthio)benzaldehyde, from renewable, bio-based sources would contribute to a more sustainable lifecycle for the final product.

Applications in Green Technologies: The high efficiency of thioether-substituted photoinitiators makes them ideal for energy-efficient curing technologies like LED photopolymerization, which consumes significantly less energy than traditional mercury lamps. rsc.org Developing water-based photoinitiator systems would also reduce the emission of volatile organic compounds (VOCs) in applications such as coatings and inks. fcad.commdpi.com

By pursuing these multifaceted research directions, the scientific community can fully elucidate the properties of this compound and develop it into a valuable compound for a new generation of advanced materials and sustainable technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.